1-Ethylcyclopentyl Acrylate: Technical Monograph & Application Guide
1-Ethylcyclopentyl Acrylate: Technical Monograph & Application Guide
Part 1: Executive Summary & Strategic Utility
1-Ethylcyclopentyl acrylate (ECPA) is a specialized tertiary ester monomer distinguished by its high sensitivity to acid-catalyzed deprotection. Historically anchored in the semiconductor industry as a resolution-enhancing monomer for 193 nm (ArF) photoresists, ECPA has recently emerged as a critical component in "smart" biomedical polymers.
Its core utility lies in its chemical amplification mechanism : the bulky 1-ethylcyclopentyl group renders the monomer hydrophobic, but upon exposure to acid (either photo-generated or environmental), it undergoes specific cleavage to yield hydrophilic acrylic acid. This "solubility switch" is the foundation for both sub-20 nm lithographic patterning and pH-responsive tumor-targeted drug delivery.
Part 2: Chemical Architecture & Physicochemical Profile[1]
ECPA is an acid-labile acrylate ester.[1] The steric bulk of the 1-ethylcyclopentyl group provides high glass transition temperature (Tg) modulation in copolymers, while the tertiary carbon-oxygen bond provides the specific site for acid cleavage.
Table 1: Physicochemical Specifications
| Property | Specification |
| IUPAC Name | 1-Ethylcyclopentyl prop-2-enoate |
| CAS Number | 326925-69-3 |
| Molecular Formula | C₁₀H₁₆O₂ |
| Molecular Weight | 168.23 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Purity (GC) | ≥ 98.0% |
| Density | 0.95 ± 0.05 g/cm³ (20°C) |
| Boiling Point | ~225°C (Predicted at 760 mmHg) |
| Flash Point | 85°C (Closed Cup) |
| Solubility | Soluble in organic solvents (THF, PGMEA, Ethyl Acetate); Insoluble in water |
| Stabilizer | MEHQ (10-50 ppm) to prevent autopolymerization |
Critical Note on Analogs: Do not confuse ECPA with its methacrylate analog, 1-Ethylcyclopentyl methacrylate (ECPMA, CAS 266308-58-1).[2] While chemically similar, ECPA polymerizes faster due to the lack of the alpha-methyl group, yielding polymers with lower Tg but higher chain flexibility.
Part 3: Synthesis & Manufacturing Protocol
The synthesis of ECPA requires a two-step protocol ensuring the formation of the tertiary alcohol followed by esterification. The tertiary alcohol intermediate is prone to dehydration; therefore, temperature control is paramount.
Phase A: Grignard Synthesis of 1-Ethylcyclopentanol
Reaction: Cyclopentanone + Ethylmagnesium Bromide
-
Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser, N₂ inlet, and dropping funnel.
-
Reagent Prep: Charge flask with Magnesium turnings (1.1 eq) and anhydrous THF.
-
Initiation: Add a catalytic amount of iodine. Dropwise add Ethyl Bromide (1.1 eq) in THF. Maintain temperature
to prevent coupling side reactions. -
Addition: Once the Grignard reagent is formed, cool to
. Dropwise add Cyclopentanone (1.0 eq). -
Workup: Quench with saturated NH₄Cl. Extract with diethyl ether. Dry over MgSO₄ and concentrate.
-
Quality Check: GC should show
conversion to alcohol.
-
Phase B: Esterification (Acryloylation)
Reaction: 1-Ethylcyclopentanol + Acryloyl Chloride
-
Setup: Reactor cooled to
(Salt/Ice bath). -
Base Addition: Dissolve 1-Ethylcyclopentanol (1.0 eq) and Triethylamine (1.2 eq) in Dichloromethane (DCM).
-
Acylation: Dropwise add Acryloyl Chloride (1.1 eq) over 2 hours.
-
Critical Control: Temperature must strictly remain
. Higher temperatures promote elimination of the tertiary alcohol to form 1-ethylcyclopentene.
-
-
Purification:
-
Wash organic layer with cold NaHCO₃ (remove acid) and brine.
-
Pass through a short plug of neutral alumina (removes oligomers).
-
Distill under high vacuum (
) at low temperature.
-
-
Stabilization: Immediately add MEHQ (hydroquinone monomethyl ether) to the distillate.
Part 4: Mechanism of Action (The "Switch")
The defining feature of ECPA is its Acid-Catalyzed Deprotection .[1] This mechanism transforms the material from a hydrophobic, non-polar state to a hydrophilic, polar state.
Mechanistic Pathway
In the presence of a proton (
Figure 1: Acid-catalyzed deprotection pathway of ECPA.[1] The regeneration of H+ (not shown) allows a single proton to cleave hundreds of ester bonds, amplifying the signal.
Part 5: Applications
Semiconductor Lithography (Primary)
ECPA is a "leaving group monomer" for 193 nm ArF immersion lithography.
-
Role: It protects the alkali-soluble group (carboxylic acid).[1]
-
Process:
-
Coating: ECPA-copolymer is spin-coated.[1] It is insoluble in the alkaline developer (TMAH).
-
Exposure: UV light hits a Photoacid Generator (PAG), releasing
. -
Post-Exposure Bake (PEB): Heat drives the deprotection reaction shown in Figure 1. The exposed regions become Poly(acrylic acid).
-
Development: Exposed regions dissolve in TMAH; unexposed regions remain.
-
-
Advantage: The 1-ethylcyclopentyl group has a lower activation energy for deprotection compared to adamantyl groups, allowing for lower PEB temperatures and reduced pattern collapse.
Biomedical Drug Delivery (Emerging)
Researchers utilize ECPA to synthesize pH-responsive nanoparticles for cancer therapy.[1]
-
Rationale: The extracellular environment of solid tumors is acidic (pH 6.5–6.8) compared to healthy tissue (pH 7.4). Endosomes are even more acidic (pH 5.0–6.0).
-
Mechanism:
-
Drugs are encapsulated in the hydrophobic core of P(ECPA-co-PEG) micelles.
-
Upon entering the tumor or endosome, the acidic pH triggers the hydrolysis of the ECPA ester.
-
The core becomes hydrophilic, destabilizing the micelle and releasing the drug payload specifically at the target site.
-
-
Key Benefit: Reduces systemic toxicity by preventing premature drug release in the blood (neutral pH).
Part 6: Experimental Characterization
To validate the synthesis and quality of ECPA, the following analytical protocols are standard.
Proton NMR ( -NMR)
-
Solvent:
[1] -
Key Signals:
- 6.3, 6.1, 5.7 ppm (3H, dd, Vinyl protons of acrylate).
- 2.1 - 1.5 ppm (Multiplets, Cyclopentyl ring protons).[1]
- 0.85 ppm (3H, t, Methyl group of the ethyl chain).
-
Absence Check: Ensure no peak at
3.6 ppm (indicates residual alcohol).
Gas Chromatography (GC) Purity
-
Column: DB-5 or equivalent non-polar capillary column.
-
Program:
(2 min) Ramp . -
Limit: Purity must be
for lithography grade; metal ion content (Na, K, Fe) must be .
Part 7: References
-
Smolecule. (2023).[3][4] 1-Ethylcyclopentyl methacrylate: Structure and Applications. Retrieved from
-
TCI Chemicals. (2024). Product Specification: 1-Ethylcyclopentyl Acrylate (CAS 326925-69-3).[1][5][6] Retrieved from
-
BOC Sciences. (2024). Acid-Labile Monomers for Controlled Drug Delivery Systems. Retrieved from
-
National Institutes of Health (NIH). (2021). Acrylate and Methacrylate Polymers' Applications: Second Life with Inexpensive and Sustainable Recycling Approaches. PMC8708688. Retrieved from
-
MDPI. (2024).[7] Swelling Behavior of Acrylate-Based Photoresist Polymers Containing Cycloaliphatic Groups. Polymers, 16(21). Retrieved from
-
Google Patents. (2015). Method for preparing 1-ethylcyclohexyl acrylate (Analogous Synthesis Protocol). CN104910012A. Retrieved from
Sources
- 1. 266308-58-1|1-Ethylcyclopentyl methacrylate|BLD Pharm [bldpharm.com]
- 2. longchangchemical.com [longchangchemical.com]
- 3. Buy 1-Ethylcyclopentyl methacrylate | 266308-58-1 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. 1-Ethylcyclopentyl acrylate | C10H16O2 | CID 21896341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Ethylcyclopentyl Acrylate | 326925-69-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. Syntheses and polymerization of monoterpene-based (meth)acrylates: IBO(M)A as a relevant monomer for industrial applications - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC04663J [pubs.rsc.org]
